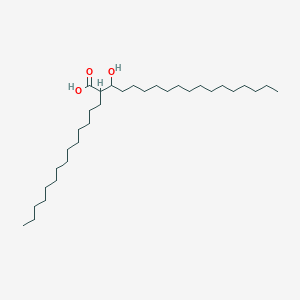
Corynomycolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corynomycolic acid is a thirty-two membered mycolic acid consisting of 3-hydroxystearic acid having a tetradecyl group at the 2-position. It is a mycolic acid and a 3-hydroxy fatty acid.
Aplicaciones Científicas De Investigación
Immunological Studies
Corynomycolic acid has been utilized in immunological research due to its ability to activate pattern recognition receptors such as Mincle. This activation is significant for understanding the immune response to corynebacterial infections and developing potential therapeutic strategies.
- Activation of Mincle : Research indicates that this compound derivatives can activate Mincle effectively, similar to trehalose dimycolate, which is known for its immunogenic properties .
| Compound | Mincle Activation Efficacy |
|---|---|
| This compound | High |
| Trehalose Dimycolate | High |
| Glycerol Monomycolate | Moderate |
Biosurfactant Production
This compound is being explored for its potential as a biosurfactant. Biosurfactants derived from corynebacteria exhibit antibacterial and antifungal properties, making them valuable in environmental and biomedical applications.
- Antimicrobial Properties : Studies have shown that biosurfactants containing this compound can inhibit the growth of pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .
| Application | Efficacy |
|---|---|
| Antibacterial | Effective against MRSA |
| Antifungal | Effective against various fungi |
Bioremediation
Corynomycolic acids have been implicated in bioremediation processes. Their surfactant properties can enhance the bioavailability of hydrophobic pollutants, facilitating microbial degradation.
- Pollutant Degradation : Certain strains of corynebacteria utilize corynomycolic acids to degrade organic pollutants in contaminated environments .
Case Study 1: Immunological Response
A study conducted on the immunological effects of this compound derivatives demonstrated that these compounds significantly enhance the activation of immune cells in vitro. The results indicated a marked increase in cytokine production upon exposure to this compound, suggesting its potential as an adjuvant in vaccine formulations.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of biosurfactants derived from corynebacteria against MRSA, researchers found that treatment with these biosurfactants led to a 70% reduction in biofilm formation compared to untreated controls. This highlights the potential for this compound-based biosurfactants in treating antibiotic-resistant infections.
Propiedades
Fórmula molecular |
C32H64O3 |
|---|---|
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
3-hydroxy-2-tetradecyloctadecanoic acid |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31,33H,3-29H2,1-2H3,(H,34,35) |
Clave InChI |
CUEQHYJSSUSIFI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
Sinónimos |
corynomycolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















